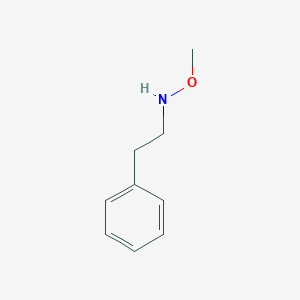
Methoxyphenylethylamine
Cat. No. B8523189
M. Wt: 151.21 g/mol
InChI Key: FEGKXZFSOCPQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05130117
Procedure details


Methoxyphenethyl amine (39.4 g, 0.261 mol) was dissolved in water (300 mL) and concentrated HCl(22mL). To this solution was added chlorine gas (20.3 g, 0.287 mol) in glacial acetic acid (300 mL) over a 15 minute period while maintaining the temperature below 35° C. After standing for ten minutes, the volatiles were removed in vacuo and the dark solid residue was dissolved in absolute ethanol (100 mL) and allowed to crystallize at -10° C. The collected precipitate was dissolved in a mixture of saturated sodium bicarbonate (400 mL) and dichloromethane (400 mL). The organic layer was separated and dried over anhydrous sodium sulfate. It was condensed on a rotorevaporator to afford a dark oil which was distilled (115°-116° C./1.75 mm Hg) to give 12.8 g(26.4%) of a clear oil. 1R (neat) 3600-3310 (br,NH2), 1600, 1500, 1250 and 1060 cm-1 ; 1H NMR(CDCl3)δ,d 7.36-6.71 (m, 3H, ArH), 3.85 (S, 3H, OCH3), 3.15-2.48 (m, 4H, (CH2)2), 1.12(S, 2H, NH2).





Name
Yield
26.4%
Identifiers


|
REACTION_CXSMILES
|
CO[NH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[ClH:12].ClCl.[C:15]([OH:18])(=O)C>O>[Cl:12][C:10]1[CH:11]=[C:6]([CH:7]=[CH:8][C:9]=1[O:18][CH3:15])[CH2:5][CH2:4][NH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CONCCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 35° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After standing for ten minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the dark solid residue was dissolved in absolute ethanol (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize at -10° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The collected precipitate was dissolved in a mixture of saturated sodium bicarbonate (400 mL) and dichloromethane (400 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed on a rotorevaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a dark oil which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled (115°-116° C./1.75 mm Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(CCN)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.8 g | |
| YIELD: PERCENTYIELD | 26.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
